(2S)-2,4-Dimethyl-4-phenylpentan-1-ol
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Overview
Description
(2S)-2,4-Dimethyl-4-phenylpentan-1-ol: is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentanol backbone with two methyl groups at the second and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dimethyl-4-phenylpentan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2,4-Dimethyl-4-phenylpentan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.
Major Products:
Oxidation: Formation of 2,4-Dimethyl-4-phenylpentan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: (2S)-2,4-Dimethyl-4-phenylpentan-1-ol is used as a chiral building block in organic synthesis. It is valuable in the preparation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions and stereoselectivity. It is also used in the synthesis of biologically active molecules.
Medicine: The compound’s derivatives have potential therapeutic applications. For example, they can be used in the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2,4-Dimethyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications.
Comparison with Similar Compounds
(2S,4S)-2,4-Bis(diphenylphosphino)pentane: This compound shares a similar pentane backbone but has diphenylphosphino groups instead of a phenyl group.
(2S)-Naringenin: Although structurally different, it shares the (2S) configuration and is used in similar research applications.
Uniqueness: (2S)-2,4-Dimethyl-4-phenylpentan-1-ol is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(2S)-2,4-dimethyl-4-phenylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKOUQJGSGYEOS-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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